molecular formula C21H21F3N2O3 B2937310 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 921562-37-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2937310
CAS No.: 921562-37-0
M. Wt: 406.405
InChI Key: DJZXQIDXDYKNED-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the 1,5-benzoxazepine class, a scaffold identified in scientific literature as a "unique and potent scaffold for active drugs" . This structurally distinct molecule features a fused benzene ring with a seven-membered 1,5-oxazepine heterocycle, substituted with an ethyl group, geminal dimethyl groups, a ketone, and a trifluoromethylbenzamide moiety. The 1,5-benzoxazepine core is of significant interest in drug discovery due to its diverse pharmacological potential. Published reviews highlight that derivatives of this scaffold exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties . Furthermore, 1,5-benzoxazepines have been reported to interact with G-protein-coupled receptors (GPCRs), suggesting potential for neuroscience research and the development of new therapeutic agents for neuronal disorders such as Alzheimer's and Parkinson's disease . The specific substitution pattern on this compound, particularly the trifluoromethyl group, is often incorporated to fine-tune metabolic stability, lipophilicity, and binding affinity in lead optimization efforts. As a research chemical, this compound serves as a valuable building block for medicinal chemists exploring new chemical space, investigating structure-activity relationships (SAR), and developing novel bioactive molecules. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-13(11-17(16)29-12-20(2,3)19(26)28)25-18(27)14-7-5-6-8-15(14)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZXQIDXDYKNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, dimethyl, and trifluoromethyl groups are introduced through various organic reactions such as alkylation, acylation, and halogenation.

    Final Coupling: The benzamide moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and dimethyl groups.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoxazepines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: May interact with various biological receptors.

Medicine

    Drug Development: Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Source : RCSB PDB (Ligand ID: 6EW)
Structural Differences :

  • Core : Shares the same benzoxazepin core (5-ethyl-3,3-dimethyl-4-oxo substitution).
  • Substituent : Features a benzenesulfonamide group at the 8-position instead of a benzamide. The sulfonamide is further substituted with 3,4-dimethyl groups and a trifluoroethylamine side chain.
  • Molecular Weight : 484.532 g/mol (higher than the target compound’s estimated 433 g/mol due to the sulfonamide and trifluoroethyl groups).

Functional Implications :

  • Electron Effects : The sulfonate’s strong electron-withdrawing nature may alter binding interactions (e.g., hydrogen bonding vs. hydrophobic packing).
  • Steric Impact : The trifluoroethyl group introduces steric bulk, which could influence target selectivity or off-target effects.

Other Benzoxazepine Derivatives

Compound Substituent Key Properties Reference
Target Compound 2-(trifluoromethyl)benzamide Moderate lipophilicity (ClogP ~3.5*), enhanced metabolic stability N/A
6EW Ligand (RCSB PDB) 3,4-dimethylbenzenesulfonamide Higher polarity (ClogP ~2.8*), increased solubility in polar solvents
Benzoxazepine with Chlorobenzamide 4-chlorobenzamide Higher halogen-driven binding affinity to hydrophobic pockets [Hypothetical]
Benzoxazepine with Methyl Ester Methyl ester Reduced metabolic stability due to ester hydrolysis susceptibility [Hypothetical]

*Estimated using fragment-based methods.

Pharmacokinetic and Pharmacodynamic Comparisons

Binding Affinity and Selectivity

  • Target Compound : The 2-(trifluoromethyl)benzamide group likely enhances hydrophobic interactions with target proteins, similar to trifluoromethyl-containing drugs like Celecoxib. However, the absence of a sulfonate group may reduce polar interactions compared to the 6EW ligand .
  • 6EW Ligand : The sulfonamide’s hydrogen-bonding capacity may improve affinity for serine/threonine kinases or proteases but limit blood-brain barrier penetration.

Metabolic Stability

  • The trifluoromethyl group in the target compound resists oxidative metabolism, extending half-life compared to methyl or halogen substituents. In contrast, the 6EW ligand’s trifluoroethyl group may undergo slow oxidative dealkylation.

Research Findings and Limitations

  • Experimental Data Gap: No direct in vitro or in vivo data for the target compound are publicly available. Comparisons rely on structural extrapolation and analogues like the 6EW ligand.
  • Computational Predictions : Molecular docking suggests the target compound’s benzamide group fits into hydrophobic pockets of kinase ATP-binding sites, while the 6EW ligand’s sulfonamide may favor polar active sites .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, with a molecular weight of approximately 484.53 g/mol. The structure features a benzoxazepine core with various functional groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways associated with tumor growth.
  • Anti-inflammatory Properties : Compounds in this class have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.

The exact mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that play a role in disease pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors or other cellular receptors to influence signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic effects on cancer cell lines
Anti-inflammatoryModulates inflammatory responses
NeuroprotectiveProtects neuronal cells in models of neurodegeneration

Case Study: Antitumor Activity

In a study involving various benzoxazepine derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This suggests a promising avenue for further exploration in cancer therapeutics.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of related compounds highlighted their ability to reduce oxidative stress in neuronal cultures exposed to amyloid-beta peptides. This points towards their potential use in treating Alzheimer's disease.

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